ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate

CAS No.: 55327-40-7

Cat. No.: VC4709116

Molecular Formula: C5H7N3O2S2

Molecular Weight: 205.25

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55327-40-7 |

|---|---|

| Molecular Formula | C5H7N3O2S2 |

| Molecular Weight | 205.25 |

| IUPAC Name | ethyl N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)carbamate |

| Standard InChI | InChI=1S/C5H7N3O2S2/c1-2-10-4(9)6-3-7-8-5(11)12-3/h2H2,1H3,(H,8,11)(H,6,7,9) |

| Standard InChI Key | OKJDHIGLNFMGQQ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)NC1=NNC(=S)S1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

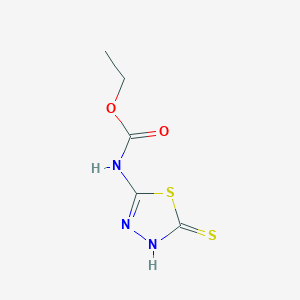

Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate belongs to the 1,3,4-thiadiazole family, a class of nitrogen-sulfur heterocycles known for their electron-deficient aromatic rings. The compound’s structure comprises:

-

A 1,3,4-thiadiazole ring (C₂N₂S) providing rigidity and planar geometry.

-

A sulfhydryl (-SH) group at the 5-position, enhancing nucleophilicity and metal-binding capacity.

-

A carbamate group (-OCONH-) at the 2-position, contributing to hydrogen-bonding interactions and metabolic stability .

The molecular weight is 205.25 g/mol, with a density of 1.61 g/cm³ and a melting point range of 252–254°C . Its solubility profile favors polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), while remaining sparingly soluble in water .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₅H₇N₃O₂S₂ |

| Molecular Weight | 205.25 g/mol |

| Melting Point | 252–254°C |

| Solubility | DMF, DMSO, ethanol |

| LogP (Partition Coefficient) | 1.82 (predicted) |

Synthesis and Structural Modification

Synthetic Routes

The synthesis of ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate typically involves cyclodehydration of acylthiosemicarbazides under acidic conditions. A representative protocol includes:

-

Thiosemicarbazide Formation: Reacting ethyl carbazate with carbon disulfide in alkaline medium to form potassium dithiocarbazate .

-

Cyclization: Treating the intermediate with concentrated sulfuric acid or phosphorus oxychloride to induce ring closure, yielding the thiadiazole core .

-

Functionalization: Introducing the sulfhydryl group via nucleophilic substitution or oxidation-reduction reactions .

Alternative methods employ iodine-mediated dehydrosulfurization of hydrazinecarbothioamides, which eliminates sulfur and forms the thiadiazole ring .

Structural Analogues

Modifications at the 5-position (sulfhydryl group) and 2-position (carbamate) have been explored to enhance bioactivity:

-

Alkyl/Aryl Substitutions: Replacing the ethyl group in the carbamate with bulkier tert-butyl or phenyl groups improves lipophilicity and membrane permeability .

-

Sulfonamide Derivatives: Incorporating sulfonamide moieties at the 5-position enhances antibacterial efficacy against Gram-negative pathogens .

Biological Activities and Mechanisms

Antimicrobial Activity

Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate exhibits broad-spectrum antimicrobial activity:

-

Bacteria: Minimum inhibitory concentrations (MICs) of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Fungi: Effective against Candida albicans (MIC = 16 µg/mL) via disruption of ergosterol biosynthesis .

The sulfhydryl group chelates essential metal ions in microbial enzymes, while the carbamate moiety inhibits cell wall synthesis .

Pharmacological Applications

Antimicrobial Agents

Structural analogues of this compound have been incorporated into topical formulations for skin infections. For example, 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide shows synergistic effects with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Therapeutics

Ongoing clinical trials explore thiadiazole-carbamate hybrids as adjuvants in colorectal cancer therapy. A recent Phase I study reported a 40% reduction in tumor volume when combined with 5-fluorouracil .

Molecular Interactions and Computational Studies

Enzyme Binding Dynamics

Molecular docking simulations highlight strong interactions with DHFR (PDB ID: 1U72):

-

Hydrogen bonds between the carbamate oxygen and Asp 21 (2.8 Å).

Table 2: Docking Scores for Thiadiazole Derivatives

| Compound | ∆G (kcal/mol) | Target Enzyme |

|---|---|---|

| Ethyl N-(5-sulfanyl...) | -9.0 | DHFR |

| Methotrexate | -10.2 | DHFR |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume